molecular formula C12H15IO2 B8197149 Tert-butyl 2-(4-iodophenyl)acetate

Tert-butyl 2-(4-iodophenyl)acetate

Cat. No.: B8197149
M. Wt: 318.15 g/mol
InChI Key: LHKZNKUIZVAEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-iodophenyl)acetate is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and the carboxylic acid group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(4-iodophenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(4-iodophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylacetic acid derivatives.

    Reduction: Formation of 2-(4-iodophenyl)ethanol.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-(4-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-iodophenyl)acetate depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-bromophenyl)acetate
  • Tert-butyl 2-(4-chlorophenyl)acetate
  • Tert-butyl 2-(4-fluorophenyl)acetate

Uniqueness

Tert-butyl 2-(4-iodophenyl)acetate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The iodine atom is a good leaving group, facilitating various coupling reactions such as the Suzuki-Miyaura coupling . This reactivity distinguishes it from other halogenated derivatives, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(4-iodophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZNKUIZVAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(4-iodophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.